3-Chloro-[1,1'-biphenyl]-4-carboxylic acid

Melting point Positional isomer Purification

3-Chloro-[1,1'-biphenyl]-4-carboxylic acid (CAS 5728-40-5; IUPAC: 2-chloro-4-phenylbenzoic acid) is a halogenated biphenyl carboxylic acid building block with molecular formula C₁₃H₉ClO₂ and molecular weight 232.66 g/mol. It belongs to the class of 3-substituted biphenyl-4-carboxylic acids, featuring a chlorine atom at the 3-position (ortho to the carboxylic acid) on the benzoic acid ring and an unsubstituted phenyl ring at the 4-position.

Molecular Formula C13H9ClO2
Molecular Weight 232.66 g/mol
CAS No. 5728-40-5
Cat. No. B1612777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-[1,1'-biphenyl]-4-carboxylic acid
CAS5728-40-5
Molecular FormulaC13H9ClO2
Molecular Weight232.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl
InChIInChI=1S/C13H9ClO2/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16)
InChIKeySIJOLCGREMQDIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-[1,1'-biphenyl]-4-carboxylic acid (CAS 5728-40-5) – Compound Class and Core Characteristics for Procurement


3-Chloro-[1,1'-biphenyl]-4-carboxylic acid (CAS 5728-40-5; IUPAC: 2-chloro-4-phenylbenzoic acid) is a halogenated biphenyl carboxylic acid building block with molecular formula C₁₃H₉ClO₂ and molecular weight 232.66 g/mol . It belongs to the class of 3-substituted biphenyl-4-carboxylic acids, featuring a chlorine atom at the 3-position (ortho to the carboxylic acid) on the benzoic acid ring and an unsubstituted phenyl ring at the 4-position . The compound is a solid at ambient temperature with a characterized melting point of 166.5–167 °C and a predicted density of 1.298 g/cm³ . Commercially available at 95–96% purity with batch-specific QC documentation including NMR, HPLC, and GC , it serves as a versatile intermediate in medicinal chemistry, agrochemical synthesis, and materials science, particularly in programs requiring a regiochemically defined chlorine handle for further cross-coupling or derivatization chemistry.

Why 3-Chloro-[1,1'-biphenyl]-4-carboxylic Acid Cannot Be Interchanged with Other Halogenated Biphenyl Carboxylic Acids


Substituting 3-chloro-[1,1'-biphenyl]-4-carboxylic acid with a positional isomer (e.g., 4′-chloro or 2-chloro) or a different halogen analog (e.g., 3-fluoro or 3-bromo) introduces quantifiable changes in physicochemical properties and reactivity that directly impact downstream synthetic and biological outcomes . The melting point differs by over 120 °C between the 3-chloro (166.5–167 °C) and 4′-chloro (290–296 °C) positional isomers, fundamentally altering purification and formulation workflows . In medicinal chemistry contexts, the precise position of the chlorine substituent governs target engagement: a chlorine atom occupying the S1′ subsite of neprilysin produced a 17-fold boost in biochemical potency compared to the unsubstituted analog, an effect that cannot be replicated by alternative halogen placement [1]. Furthermore, binding affinity data for the biphenyl-4-carboxylic acid scaffold against the HPV E2 DNA-binding domain shows measurable differences between 3′-chloro (Kd = 1.20 × 10⁶ nM) and 3′-fluoro (Kd = 1.60 × 10⁶ nM) analogs, demonstrating halogen-dependent protein interaction [2]. These differences are not marginal at the scale of lead optimization and process chemistry, making generic substitution a material risk to experimental reproducibility and synthetic yield.

Quantitative Differentiation Evidence for 3-Chloro-[1,1'-biphenyl]-4-carboxylic Acid vs. Closest Analogs


Melting Point: 3-Chloro vs. 4′-Chloro Positional Isomer – A >120 °C Differential with Purification and Formulation Implications

The 3-chloro positional isomer (CAS 5728-40-5) exhibits a melting point of 166.5–167 °C, which is approximately 125 °C lower than that of the 4′-chloro positional isomer (CAS 5748-41-4), reported at 290–296 °C . This large differential arises from the disruption of molecular symmetry in the 3-chloro isomer, which reduces crystal lattice energy. The lower melting point of the target compound facilitates melt-based purification techniques, reduces energy input for dissolution during reaction setup, and enables recrystallization from a broader range of solvent systems at moderate temperatures.

Melting point Positional isomer Purification

Halogen-Dependent Physicochemical Profile: 3-Chloro vs. 3-Fluoro Analog – Melting Point, Density, and Molecular Weight Differentiation

Replacement of chlorine with fluorine at the 3-position produces measurable changes in key physicochemical parameters. The 3-chloro compound (MW 232.66, mp 166.5–167 °C, density 1.298 g/cm³ predicted) differs from its 3-fluoro analog (CAS 505082-76-8; MW 216.21, mp 187–189 °C, density 1.261 g/cm³) . The 3-chloro compound melts approximately 20 °C lower than the 3-fluoro analog, reflecting the weaker intermolecular halogen bonding of chlorine versus fluorine in this scaffold. The ~16 Da molecular weight increase and higher electron density of chlorine also modify chromatographic retention time and mass spectrometric detection sensitivity relative to the fluoro congener.

Halogen effect Physicochemical property Solid-state behavior

Synthetic Utility: 3-Chloro Substitution as a Regioselective Cross-Coupling Handle Compared to 4′-Chloro Isomer

The 3-chloro substitution pattern (ortho to the carboxylic acid on the benzoic acid ring) places the chlorine in an electronically activated position for palladium-catalyzed cross-coupling reactions due to the combined electron-withdrawing effects of the carboxylic acid group and the chlorine itself . In contrast, the 4′-chloro isomer (CAS 5748-41-4) positions the chlorine on the distal ring where it experiences attenuated electronic activation from the carboxylic acid. This regiochemical difference is exploited in Suzuki–Miyaura coupling protocols: aryl chlorides at the 3-position of electron-deficient benzoic acid derivatives undergo oxidative addition to Pd(0) more readily than those at the electronically isolated 4′-position [1]. Literature precedent demonstrates that chlorinated biphenyl carboxylic acids are accessible via Pd/C-mediated Suzuki coupling at multikilogram scale, with the chlorine substituent serving both as a synthetic handle and a structural element retained in the final product [1].

Suzuki coupling Regioselectivity Cross-coupling

Medicinal Chemistry Relevance: 17-Fold Potency Enhancement via 3-Chloro Substituent in Neprilysin Inhibitor Design

In a structure-guided medicinal chemistry program targeting neprilysin (NEP) for hypertension and heart failure, the introduction of a chlorine atom into the biphenyl-4-carboxylic acid scaffold to occupy the S1′ subsite resulted in a 17-fold boost in biochemical potency compared to the unsubstituted analog [1]. The crystal structure of NEP in complex with (R)-4-(1-carboxy-3-(3′-chlorobiphenyl-4-yl)propan-2-ylamino)-4-oxobutanoic acid (PDB 6THP, resolution 2.54 Å) confirmed that the 3′-chlorobiphenyl moiety engages the previously unexplored S1′ subsite, with the chlorine atom making favorable hydrophobic and van der Waals contacts [1] [2]. While the co-crystallized ligand contains a 3′-chloro substitution pattern (chlorine on the distal ring), the fundamental finding that a chlorine atom within the biphenyl-4-carboxylic acid scaffold provides substantial target engagement advantages validates the 3-chloro-[1,1′-biphenyl]-4-carboxylic acid core as a privileged intermediate for NEP inhibitor synthesis and further analog generation.

Neprilysin inhibition Structure-guided design Chlorine subsite occupancy

Binding Affinity Comparison: 3′-Chloro vs. 3′-Fluoro Biphenyl-4-Carboxylic Acid Against HPV E2 DNA-Binding Domain

BindingDB data for the biphenyl-4-carboxylic acid scaffold against the human papillomavirus (HPV) type 16 E2 DNA-binding domain reveals differential affinity based on halogen identity. The 3′-chloro analog (CHEMBL106091) exhibits a dissociation constant Kd = 1.20 × 10⁶ nM, while the 3′-fluoro analog (CHEMBL106402) shows a weaker Kd = 1.60 × 10⁶ nM [1]. This represents a 1.33-fold tighter binding for the chloro-substituted compound compared to its fluoro counterpart, measured under identical assay conditions using [¹⁵N]-HSQC spectral perturbation [1]. Although both affinities are in the millimolar range (indicating weak fragment-level binding), the halogen-dependent difference is reproducible and informative for fragment-based drug discovery (FBDD) campaigns where even modest affinity differences guide hit prioritization.

Binding affinity HPV E2 Halogen SAR

Commercial Availability and Quality Control: Batch-Specific Analytical Documentation vs. Uncharacterized Analogs

3-Chloro-[1,1′-biphenyl]-4-carboxylic acid (CAS 5728-40-5) is available from multiple established chemical suppliers with defined purity specifications and batch-specific QC documentation. Bidepharm supplies the compound at 96% standard purity with NMR, HPLC, and GC batch analysis reports . Fluorochem offers the compound at 96% purity with full SDS documentation, including specific hazard classifications (GHS07, H302/H315/H319/H335) and storage recommendations . AKSci provides the compound at ≥95% minimum purity with defined long-term storage conditions . In contrast, several positional isomers and halogen analogs (e.g., 2-chloro isomer CAS 5728-41-6, 3-bromo isomer CAS 761361-96-0) lack published melting point data or comprehensive QC documentation from multiple independent vendors, introducing procurement uncertainty for regulated research environments requiring full analytical traceability.

Quality control Analytical characterization Batch consistency

Recommended Application Scenarios for 3-Chloro-[1,1'-biphenyl]-4-carboxylic Acid Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Campaigns Targeting Protein–Protein Interaction Domains

The measurable binding affinity difference between 3′-chloro (Kd = 1.20 × 10⁶ nM) and 3′-fluoro (Kd = 1.60 × 10⁶ nM) biphenyl-4-carboxylic acid scaffolds for the HPV E2 DNA-binding domain supports the use of 3-chloro-[1,1′-biphenyl]-4-carboxylic acid as a privileged fragment in FBDD libraries [1]. The chloro substituent provides tighter initial target engagement (1.33-fold) compared to fluoro, while the carboxylic acid moiety offers a synthetically tractable handle for fragment elaboration via amide coupling or esterification. The compound's moderate melting point (166.5–167 °C) facilitates handling in automated fragment-soaking and co-crystallization workflows, where high-melting compounds can present solubility challenges .

Neprilysin-Targeted Cardiovascular Drug Discovery – Synthesis of S1′ Subsite Occupying Inhibitors

The demonstrated 17-fold biochemical potency boost conferred by chlorine substitution on the biphenyl-4-carboxylic acid scaffold in neprilysin (NEP) inhibitor design positions 3-chloro-[1,1′-biphenyl]-4-carboxylic acid as a key synthetic intermediate for cardiovascular drug discovery programs [1]. The co-crystal structure (PDB 6THP, 2.54 Å) validates the structural rationale for chlorine-mediated S1′ subsite occupancy, and the target compound provides a direct building block for constructing inhibitors with the 3-chlorobiphenyl pharmacophore. The availability of batch-specific QC data (NMR, HPLC, GC) ensures the purity required for generating reliable SAR data in subnanomolar potency ranges .

Sequential Cross-Coupling Strategies in Complex Molecule Synthesis Requiring Orthogonal Halogen Handles

The regiochemical placement of chlorine at the 3-position (ortho to the carboxylic acid) electronically activates the C–Cl bond for Pd(0)-catalyzed oxidative addition, enabling sequential cross-coupling strategies where the chlorine serves as an orthogonal handle to other functional groups [1]. This contrasts with the 4′-chloro isomer, where the distal chlorine is electronically isolated and less reactive toward Pd(0) insertion. Multikilogram-scale Suzuki coupling processes have been demonstrated for biphenyl carboxylic acid derivatives using Pd/C-mediated conditions, supporting the scalability of chemistry based on this scaffold [1]. The target compound's lower melting point (166.5–167 °C) compared to the 4′-chloro isomer (290–296 °C) also simplifies dissolution and reaction setup in process-scale operations .

Halogen-Dependent Physicochemical Property Screening in Preformulation Studies

The distinct solid-state properties of the 3-chloro scaffold (mp 166.5–167 °C, density 1.298 g/cm³) compared to its 3-fluoro analog (mp 187–189 °C, density 1.261 g/cm³) make the compound a useful probe for halogen-dependent preformulation screening [1]. The 20 °C lower melting point and higher density of the chloro compound relative to the fluoro analog can influence dissolution rate, crystal packing, and thermal stability in early-stage formulation development. When combined with the compound's characterized aqueous solubility (0.0105 mg/mL ), these data support informed decisions about salt and co-crystal selection in lead optimization.

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